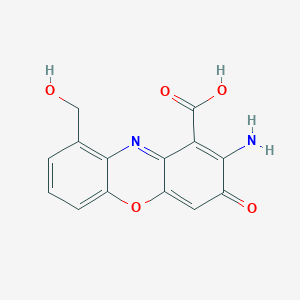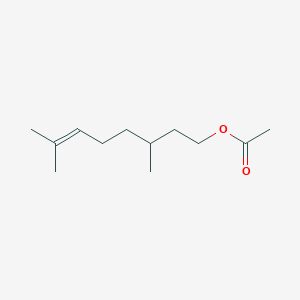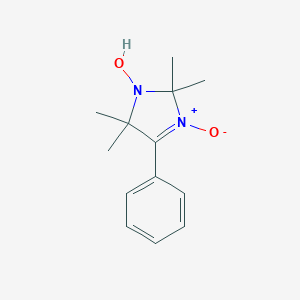
1-Chloro-2,4-bis(methylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as 1,3-bis(styrylsulfonyl)benzene is described, indicating that sulfonyl groups can be introduced into aromatic compounds through specific synthetic routes. The synthesis involves isomeric forms and cyclopropanation, suggesting that the synthesis of "1-Chloro-2,4-bis(methylsulfonyl)benzene" might also involve multiple steps and consideration of isomeric forms .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Chloro-2,4-bis(methylsulfonyl)benzene" is detailed, with the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin crystallizing in a specific space group and exhibiting a disordered methylsulfonate group except for the sulfur atom . This suggests that the molecular structure of "1-Chloro-2,4-bis(methylsulfonyl)benzene" could also show some degree of disorder in the sulfonyl groups.
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of "1-Chloro-2,4-bis(methylsulfonyl)benzene." However, the interaction of related compounds with other chemicals, such as the complex formation between an ether and BCl3, indicates that "1-Chloro-2,4-bis(methylsulfonyl)benzene" may also participate in complex formation and other reactions due to the presence of reactive sulfonyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-Chloro-2,4-bis(methylsulfonyl)benzene" can be inferred from related compounds. For instance, the presence of sulfonyl groups can lead to the formation of hydrogen bonds and C-H...O interactions, as seen in the structure of bis(benzenesulfonamido) sulfone . Additionally, the electronic properties of the sulfonyl group can influence the redox properties of the compound, as observed in the electrochemical measurements of bis(dimesitylphosphino)benzene derivatives .
Applications De Recherche Scientifique
- Summary of the Application : Indole and its derivatives are crucial in medicinal chemistry due to their physiological action. They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
- Methods of Application or Experimental Procedures : The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component and is produced by a variety of techniques . The sulfonamide analogs of indole are synthesized using different methods, with data on their reported activities and synthetic scheme from 2010 to 2023 .
- Results or Outcomes : Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . Indole derivatives have biological effects and possess anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties .
In these syntheses, different substituents can be introduced to the benzene ring, such as chlorine, propyl group, and sulfonic acid group. The introduction of a new substituent is strongly affected by the directing effects of other substituents . Therefore, “1-Chloro-2,4-bis(methylsulfonyl)benzene” could potentially be used in similar ways, depending on the specific requirements of the synthesis.
In these syntheses, different substituents can be introduced to the benzene ring, such as chlorine, propyl group, and sulfonic acid group. The introduction of a new substituent is strongly affected by the directing effects of other substituents . Therefore, “1-Chloro-2,4-bis(methylsulfonyl)benzene” could potentially be used in similar ways, depending on the specific requirements of the synthesis.
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-2,4-bis(methylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDQQMUWOMVLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346115 |
Source


|
| Record name | 1-Chloro-2,4-di(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-bis(methylsulfonyl)benzene | |
CAS RN |
17481-98-0 |
Source


|
| Record name | 1-Chloro-2,4-di(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-BIS-(METHYLSULFONYL)-1-CHLOROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

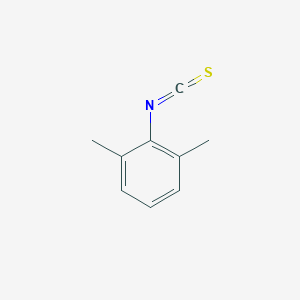

![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
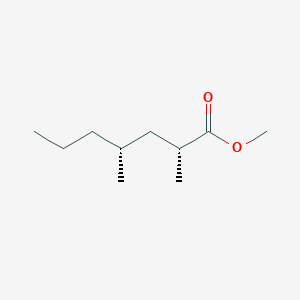
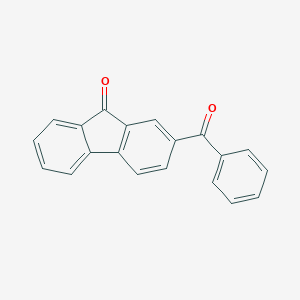
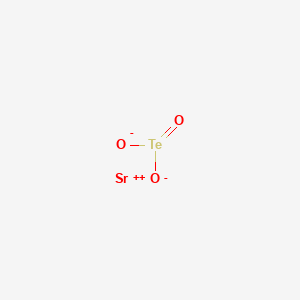
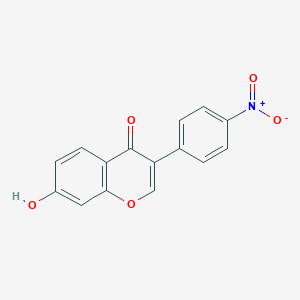
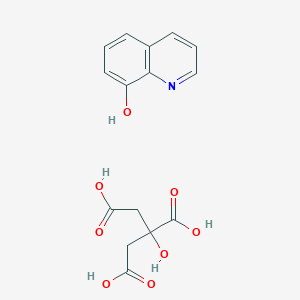
![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)

